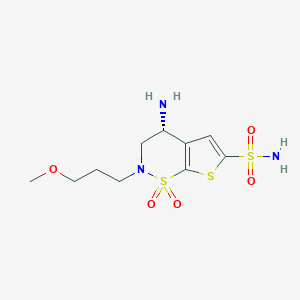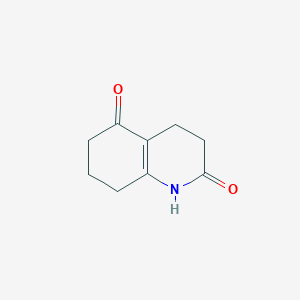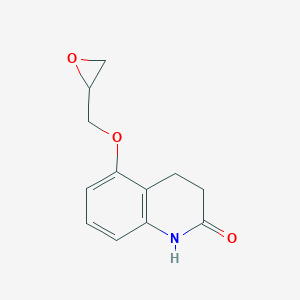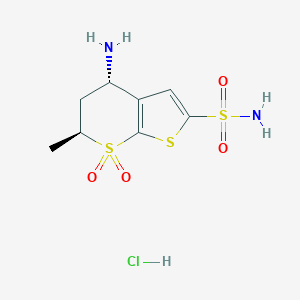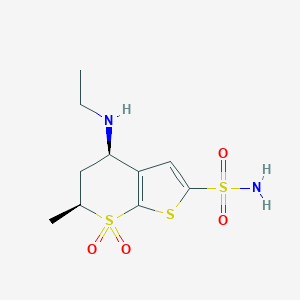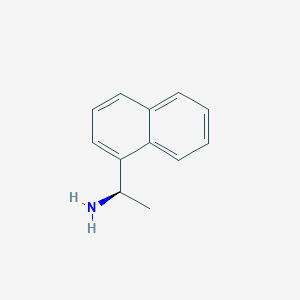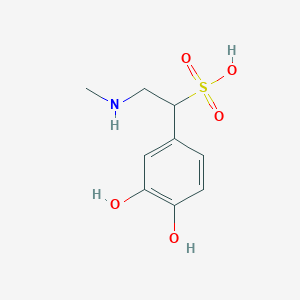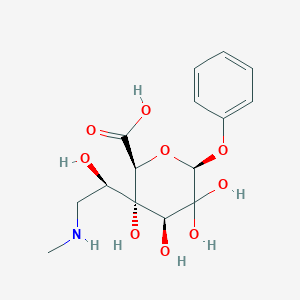
beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, ®- is a flavonoid present in extracts from plant Radic scutellariae and provides antioxidant activity . It is known for its anti-inflammatory properties .
Synthesis Analysis
The synthesis of Beta-D-Glucopyranosiduronic acid involves a series of reactions. The process includes O-dechloroacetylation followed by condensation with imidate . This affords a hexasaccharide, which is then transformed into an octasaccharide by a similar two-step procedure .Molecular Structure Analysis
The molecular formula of Beta-D-Glucopyranosiduronic acid is C22H20O11 . It has a molecular weight of 460.39 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Beta-D-Glucopyranosiduronic acid include O-dechloroacetylation and condensation with imidate .Physical And Chemical Properties Analysis
Beta-D-Glucopyranosiduronic acid is a solid substance with a melting point of 226-227℃ . It has a predicted boiling point of 820.7±65.0 °C and a density of 1.629 . It is slightly soluble in DMSO and very slightly soluble in methanol .科学的研究の応用
Synthesis and Chemical Properties
Beta-D-Glucopyranosiduronic acid derivatives have been synthesized through various chemical processes. For instance, the synthesis of benzyl 2-acetamino-2-deoxy-α-D-glucopyranosiduronic acid was achieved by direct oxidation of the corresponding glucoside, leading to various esters and amides useful in biochemical research (Yoshimura, Sato, & Ando, 1969).
Similarly, the β-D-glucopyranosiduronic acids of androstane ketones were prepared by Koenigs-Knorr reactions, demonstrating significant improvements in coupling yields and overall yield, contributing to steroid chemistry (Becker, 1965).
Drug Metabolism Studies
- Beta-D-Glucopyranosiduronic acid derivatives are significant in drug metabolism research. A study synthesized phenolic glucuronides, which are tentative drug metabolites, to serve as reference material in metabolite investigations (Arewång, Lahmann, Oscarson, & Tidén, 2007).
Enzyme Activity Assays
- These compounds have also been utilized in enzyme activity assays. For instance, p-Nitrophenyl β-D-glucopyranosiduronic acid has been proposed as a substrate for assessing β-glucuronidase activity (Kato et al., 1960).
Biological Activity and Potential Therapeutic Applications
- Research into the biological activities of these compounds has highlighted their potential therapeutic applications. For example, flavonoid glucuronides isolated from aquatic plants showed inhibitory effects on human neuroblastoma cells, suggesting their potential in cancer therapy (Conrad et al., 2009).
Safety And Hazards
将来の方向性
特性
CAS番号 |
54964-61-3 |
|---|---|
製品名 |
beta-D-Glucopyranosiduronic acid, 2-hydroxy-4-(1-hydroxy-2-(methylamino)ethyl)phenyl, (R)- |
分子式 |
C15H21NO9 |
分子量 |
359.33 g/mol |
IUPAC名 |
(2S,3S,4S,6S)-3,4,5,5-tetrahydroxy-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]-6-phenoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C15H21NO9/c1-16-7-9(17)14(21)10(11(18)19)25-13(15(22,23)12(14)20)24-8-5-3-2-4-6-8/h2-6,9-10,12-13,16-17,20-23H,7H2,1H3,(H,18,19)/t9-,10-,12+,13-,14-/m1/s1 |
InChIキー |
BQSRWNRFUSHYFP-IGJDLRFWSA-N |
異性体SMILES |
CNC[C@H]([C@]1([C@H](O[C@H](C([C@H]1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O |
SMILES |
CNCC(C1(C(OC(C(C1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O |
正規SMILES |
CNCC(C1(C(OC(C(C1O)(O)O)OC2=CC=CC=C2)C(=O)O)O)O |
外観 |
White to Off-White Solid |
その他のCAS番号 |
54964-61-3 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
(2S,3S,4S,6S)-3,4,5,5-tetrahydroxy-3-[(1R)-1-hydroxy-2-(methylamino)ethyl]-6-phenoxytetrahydro-2H-pyran-2-carboxylic acid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



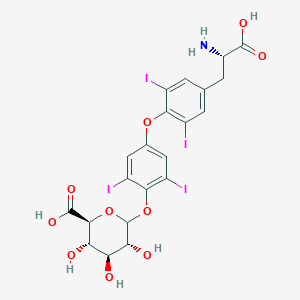

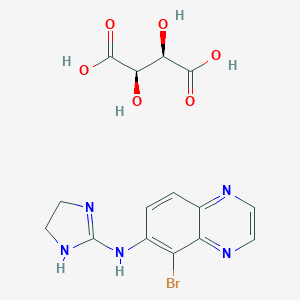
![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)
